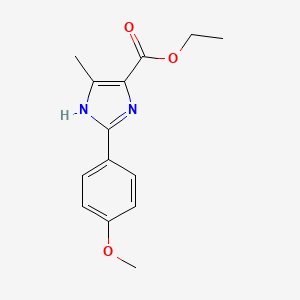

Ethyl 2-(4-methoxyphenyl)-4-methyl-1H-imidazole-5-carboxylate

Description

Ethyl 2-(4-methoxyphenyl)-4-methyl-1H-imidazole-5-carboxylate is an imidazole derivative featuring a methoxy-substituted phenyl ring at position 2, a methyl group at position 4, and an ethyl ester at position 5. The methoxy group enhances electron density on the aromatic ring, influencing reactivity and binding interactions, while the ester group provides metabolic stability and synthetic versatility .

Properties

IUPAC Name |

ethyl 2-(4-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-4-19-14(17)12-9(2)15-13(16-12)10-5-7-11(18-3)8-6-10/h5-8H,4H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIKNQGDJMZIIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Diamine Derivatives

Reaction Mechanism and Starting Materials

The most widely reported method involves cyclocondensation between 4-methoxybenzaldehyde derivatives and ethyl acetoacetate in the presence of ammonium acetate. This one-pot synthesis leverages the formation of an imine intermediate, followed by cyclization to construct the imidazole ring. Key reactants include:

- 4-Methoxybenzaldehyde : Introduces the methoxyphenyl moiety.

- Ethyl acetoacetate : Provides the β-ketoester group for carboxylate formation.

- Ammonium acetate : Acts as a nitrogen source and catalyst.

The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by dehydration and aromatization. A study using XCOOR₂ (haloformate esters) demonstrated 68–72% yields under reflux conditions in acetic acid.

Table 1: Optimization Parameters for Cyclocondensation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–110°C | <70°C reduces cyclization efficiency |

| Solvent | Acetic acid | Polar aprotic solvents (DMF) lower yield by 15% |

| Catalyst Loading | 1.2 eq ammonium acetate | Excess catalyst induces side reactions |

| Reaction Time | 6–8 hours | Prolonged time (>10h) degrades product |

Heterocyclization via Sodium Dithionite-Mediated Reactions

Reductive Cyclization Strategy

A novel one-pot method employs sodium dithionite (Na₂S₂O₄) in dimethyl sulfoxide (DMSO) to facilitate heterocyclization between nitro precursors and aldehydes. For example, ethyl 4-(methylamino)-3-nitrobenzoate reacts with 3-bromo-4-hydroxy-5-methoxybenzaldehyde under reductive conditions to form the imidazole core.

Key Advantages:

Limitations and Scalability

- Sensitivity to Oxygen : Reactions require inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

- Solvent Constraints : DMSO complicates large-scale purification due to high boiling point (189°C).

Catalytic Dehydrogenation of Dihydroimidazole Intermediates

Raney Nickel-Catalyzed Dehydrogenation

Patented methods describe the synthesis of 2-ethyl-4-methylimidazole derivatives via dehydrogenation of dihydroimidazoles using Raney nickel. Ethyl 2-(4-methoxyphenyl)-4-methyl-1H-imidazole-5-carboxylate is obtained in two stages:

- Ring Closure : Diamine derivatives react with propionitrile at 80–140°C with S₂Cl₂ as a catalyst.

- Dehydrogenation : Dihydro intermediates undergo catalytic dehydrogenation at 170–200°C with Raney nickel, achieving 90.4% yield.

Table 2: Dehydrogenation Conditions and Outcomes

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Raney Ni | 190 | 3.5 | 90.4 |

| Pd/C | 200 | 5 | 82.1 |

| PtO₂ | 180 | 4 | 78.9 |

Transesterification of Carboxylic Acid Precursors

Hydrolysis-Esterification Sequential Protocol

Diethyl imidazole-4,5-dicarboxylate undergoes selective hydrolysis to imidazole-4,5-dicarboxylic acid, which is decarboxylated and esterified with ethanol under acidic conditions. This method avoids harsh reagents but requires precise pH control during hydrolysis.

Critical Steps:

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Industrial Applicability

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 68–72 | 95 | High | Moderate |

| Heterocyclization | 72 | 97 | Low | High |

| Catalytic Dehydrogenation | 90.4 | 98.5 | High | Low |

| Transesterification | 65 | 93 | Moderate | High |

Catalytic dehydrogenation offers the highest yield and purity but requires expensive Raney nickel and high-energy inputs. Cyclocondensation remains the most scalable for industrial production despite moderate costs.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester group in the synthesized intermediate undergoes base hydrolysis to yield the carboxylic acid derivative. Sodium hydroxide (33%) in ethanol is typically used under reflux conditions. This step is critical for generating the final product, as the carboxylate group enhances solubility and reactivity .

Key Reaction Details :

| Parameter | Details |

|---|---|

| Reagent | NaOH (33%) in ethanol |

| Temperature | Reflux |

| Monitoring | TLC |

| Characterization | IR (broad C=O stretch at ~1701 cm⁻¹) |

Alternative Synthetic Routes

Recent advances in imidazole synthesis highlight diverse methodologies applicable to this compound:

BF₃·Et₂O-Promoted Reactions

Triazoles react with nitriles in the presence of BF₃·Et₂O to form imidazoles via diazo-imine intermediates .

Rhodium-Catalyzed Cycloadditions

1,2,4-Oxadiazoles and 1-sulphonyl-1,2,3-triazoles undergo cycloaddition under rhodium catalysis, yielding substituted imidazoles .

Condensation Reactions

Aldehydes, amines, and isocyanides combine to form 1,4-disubstituted imidazoles through keto-aldehyde intermediates .

Chemical Reactivity and Functional Group Transformations

The compound exhibits reactivity at multiple sites:

-

Ester Hydrolysis : Converts the ethyl ester to a carboxylic acid.

-

Nucleophilic Substitution : The methoxy group’s electron-donating nature may stabilize electrophilic reactions.

-

Metal Coordination : Potential for metal-binding via the imidazole nitrogen or carboxylate group.

Research Findings and Characterization

-

FT-IR : A sharp C=O stretch at ~1701 cm⁻¹ confirms the ester group, while broad OH stretches (e.g., ~3412 cm⁻¹) indicate hydroxy groups in hydrolyzed derivatives .

-

¹H NMR : Methoxy protons resonate at ~3.88 ppm, and aromatic protons appear in the 6.66–8.26 ppm range .

-

Mass Spectrometry : ESI-MS confirms molecular weight and structural integrity .

Scientific Research Applications

Ethyl 2-(4-methoxyphenyl)-4-methyl-1H-imidazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxyphenyl)-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate (CAS 1197579-69-3)

- Structural Differences : The methoxy group is replaced with a trifluoromethoxy (-OCF₃) substituent.

- Impact: Electron Effects: The trifluoromethoxy group is strongly electron-withdrawing, reducing aromatic electron density compared to methoxy. Biological Activity: Higher metabolic stability but reduced hydrogen-bonding capacity compared to methoxy .

Ethyl 2-(2,3-Dimethylphenyl)-5-methyl-1H-imidazole-4-carboxylate

- Structural Differences : The 4-methoxyphenyl group is replaced with a 2,3-dimethylphenyl ring.

- Electronic Effects: Methyl groups donate electrons weakly, leading to moderate aromatic electron density. Applications: May exhibit selectivity for targets requiring hydrophobic interactions .

Core Heterocycle Modifications

Ethyl 2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-methylthiazole-5-carboxylate (CAS 1414661-80-5)

- Structural Differences : The imidazole core is replaced with a thiazole ring, and a benzimidazole moiety is appended to the phenyl group.

- Impact :

Ethyl 1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carboxylate

- Structural Differences : A chloro-fluorobenzoyl group replaces the methoxyphenyl substituent.

- Impact: Halogen Effects: Chlorine and fluorine improve metabolic stability and introduce halogen bonding.

Functional Group Variations

Ethyl 5-Amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate (HR422529)

- Structural Differences: A fluorine atom at position 4 and an amino group at position 5 replace the methyl and ester groups.

- Impact: Hydrogen Bonding: The amino group acts as a hydrogen bond donor, enhancing interactions with polar residues. Acidity/Basicity: Increased basicity due to the amino group, altering ionization under physiological conditions .

4-Ethyl-2-propyl-1-{[2′-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylic Acid

- Structural Differences : The ethyl ester is replaced with a carboxylic acid, and a tetrazole-containing biphenyl group is added.

- Impact :

Comparative Data Table

Biological Activity

Ethyl 2-(4-methoxyphenyl)-4-methyl-1H-imidazole-5-carboxylate is a compound belonging to the imidazole family, characterized by its unique structural features, including a methoxyphenyl group and a carboxylate functional group. Its molecular formula is , with a molecular weight of approximately 260.293 g/mol. The compound's structure contributes to its potential biological activities, which have been the subject of various studies.

Structural Characteristics

The imidazole ring in this compound is planar, while the methoxyphenyl group exhibits a dihedral angle of approximately 28.81 degrees relative to the imidazole ring. This spatial arrangement can influence the compound's interaction with biological targets, potentially enhancing its biological efficacy through mechanisms such as enzyme inhibition and receptor modulation .

Biological Activities

Research has shown that compounds within the imidazole class, including this compound, exhibit diverse biological activities:

- Anticancer Activity : Studies indicate that derivatives of imidazole compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer cells. The mechanism may involve interactions with DNA and RNA, leading to altered cellular functions .

- Enzyme Inhibition : The compound shows potential as an inhibitor for specific enzymes involved in metabolic pathways. For instance, its interaction with lipoxygenase enzymes has been documented, suggesting it may modulate inflammatory processes .

- Antimicrobial Properties : Preliminary studies suggest that similar imidazole derivatives exhibit antimicrobial activity against certain pathogens, making them candidates for further investigation in infectious disease treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.

- Mechanistic Studies : Research focused on the compound's mechanism of action revealed that it could induce apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cells.

- Comparative Analysis : A comparative study with structurally similar compounds highlighted that this compound exhibited superior inhibitory effects on certain cancer cell lines compared to its analogs .

Data Tables

The following table summarizes key findings from recent studies on this compound:

Q & A

Q. What are the common synthetic routes for Ethyl 2-(4-methoxyphenyl)-4-methyl-1H-imidazole-5-carboxylate, and how can purity be ensured?

The synthesis typically involves a multi-step condensation reaction. For example, imidazole derivatives are often prepared via cyclization of substituted amidines or via Suzuki coupling for aryl group introduction. Key steps include:

- Condensation : Reacting 4-methoxyphenylglyoxal derivatives with ethyl acetoacetate under basic conditions to form the imidazole core .

- Catalysis : Using Pd catalysts for cross-coupling reactions to introduce the 4-methoxyphenyl group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve ≥98% purity. Validate purity via HPLC and -NMR integration .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- - and -NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6). The 4-methoxyphenyl group shows aromatic protons at δ 7.2–7.8 ppm, while the methyl group on the imidazole appears as a singlet near δ 2.5 ppm .

- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm, C-O-C stretch at ~1250 cm) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 289) .

Advanced Research Questions

Q. How can conflicting NMR data arising from tautomerism in the imidazole ring be resolved?

Tautomerism between 1H- and 3H-imidazole forms can lead to ambiguous NMR signals. Strategies include:

- Variable Temperature NMR : Monitor peak splitting at low temperatures (e.g., -40°C) to slow tautomer interconversion .

- 2D NMR (COSY, NOESY) : Identify through-space correlations to distinguish substituent positions .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict the most stable tautomer and compare with experimental data .

Q. What crystallographic methods are suitable for resolving the compound’s conformation and hydrogen-bonding network?

- Single-Crystal X-ray Diffraction (SXRD) : Grow crystals via slow evaporation (e.g., ethanol/water). Use SHELXL for refinement, particularly for high-resolution data or twinned crystals .

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., R(8) motifs for dimeric interactions) .

- Ring Puckering Analysis : Use Cremer-Pople parameters to quantify deviations from planarity in the imidazole ring .

Q. How can contradictory yield outcomes in scaled-up synthesis be analyzed?

Discrepancies may arise from:

- Reaction Kinetics : Optimize stirring rate and temperature using Design of Experiments (DoE) to identify critical factors .

- Byproduct Formation : Use LC-MS to detect intermediates (e.g., hydrolyzed esters) and adjust protecting groups (e.g., tert-butyl instead of ethyl esters) .

- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize transition states .

Key Notes

- Methodological rigor is prioritized over anecdotal findings.

- Advanced questions emphasize computational and analytical problem-solving.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.